2-(p-Tolyl)oxetan-3-amine
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Overview
Description
2-(p-Tolyl)oxetan-3-amine is an organic compound featuring an oxetane ring substituted with a p-tolyl group and an amine group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the p-tolyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the intramolecular cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(p-Tolyl)oxetan-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-efficiency, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, amine derivatives, and cyclic compounds with modified functional groups .
Scientific Research Applications
2-(p-Tolyl)oxetan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The p-tolyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The simplest member of the oxetane family, known for its high reactivity.
2-Methyleneoxetane: A derivative with a methylene group, exhibiting unique reactivity patterns.
3-(p-Tolyl)oxetan-3-amine hydrochloride: A closely related compound with similar properties and applications.
Uniqueness
2-(p-Tolyl)oxetan-3-amine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of both the p-tolyl and amine groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H13NO/c1-7-2-4-8(5-3-7)10-9(11)6-12-10/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
OSTNHKMENBMRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CO2)N |
Origin of Product |
United States |
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